molecular formula C15H15BrN2O2 B13097330 Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate

Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate

Cat. No.: B13097330
M. Wt: 335.20 g/mol
InChI Key: RYGRJERYCSEPNY-UHFFFAOYSA-N
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Description

Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate is an organic compound with the molecular formula C15H15BrN2O2. It is a derivative of benzoic acid and contains both amino and bromophenyl groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-amino-4-bromophenylamine in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification and quality control steps to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The bromophenyl and amino groups play a crucial role in its binding affinity and specificity towards target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate is unique due to the presence of both amino and bromophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

ethyl 4-(2-amino-4-bromoanilino)benzoate

InChI

InChI=1S/C15H15BrN2O2/c1-2-20-15(19)10-3-6-12(7-4-10)18-14-8-5-11(16)9-13(14)17/h3-9,18H,2,17H2,1H3

InChI Key

RYGRJERYCSEPNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)N

Origin of Product

United States

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